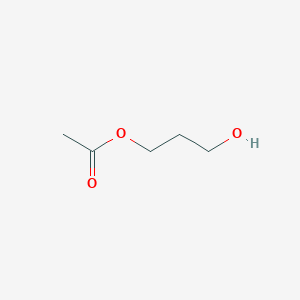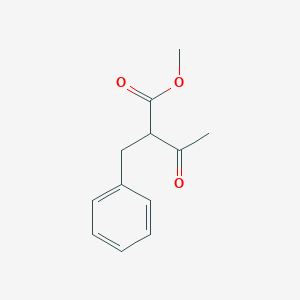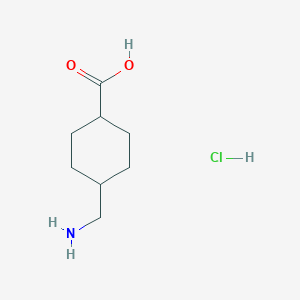
3-hydroxypropyl Acetate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxypropyl acetate can be synthesized through the esterification of 3-hydroxypropyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification, and the product is continuously removed .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxypropyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-hydroxypropyl alcohol and acetic acid.
Oxidation: It can be oxidized to form 3-hydroxypropionic acid.
Reduction: Reduction reactions can convert it to 1,3-propanediol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: 3-Hydroxypropyl alcohol and acetic acid.
Oxidation: 3-Hydroxypropionic acid.
Reduction: 1,3-Propanediol.
Applications De Recherche Scientifique
3-Hydroxypropyl acetate has several applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the preparation of various biological samples and as a solvent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solvent properties.
Industry: Utilized in the manufacture of coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism of action of 3-hydroxypropyl acetate primarily involves its role as a solvent. It can dissolve various organic compounds, facilitating chemical reactions and processes. Its molecular structure allows it to interact with different chemical species, enhancing their solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypropionic acid: Similar in structure but contains a carboxyl group instead of an ester group.
1,3-Propanediol: A diol with two hydroxyl groups, differing in its functional groups.
Ethyl acetate: Another ester but with different alkyl groups.
Uniqueness
3-Hydroxypropyl acetate is unique due to its specific ester functional group, which imparts distinct solvent properties. Its ability to undergo various chemical reactions, such as hydrolysis and oxidation, makes it versatile in different applications .
Propriétés
IUPAC Name |
3-hydroxypropyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(7)8-4-2-3-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUBAFNWVFAWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132268.png)
![2-Hydroxy-6-[2-(4-hydroxy-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B3132274.png)
![2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132282.png)
![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132288.png)







![Acetic acid, [1-(phenylmethyl)-2(1H)-pyridinylidene]-, ethyl ester](/img/structure/B3132356.png)


